1-(4-Methoxy-3-(2-oxopiperidin-1-yl)phenyl)-3-(2-methoxyethyl)urea

DCN1 inhibitor Piperidinyl urea Regioisomer comparison

Structural reproducibility is critical in DCN1-mediated neddylation research: single-atom modifications to piperidinyl ureas yield >10-fold IC₅₀ shifts. This compound delivers the exact 4-methoxy-3-(2-oxopiperidin-1-yl)phenyl and 2-methoxyethyl substitution pattern required for consistent SAR data. - Negative control for pulse-chase NEDD8 transfer assays to validate permeability-dependent cellular target engagement - Distinct SAR data point for deconvoluting DCN1 hinge/Leu pocket contributions across analog panels - Terminal 2-methoxyethyl handle enables PROTAC derivatization targeting DCN1 or other E3 ligases - Batch traceability supports reproducible enzyme kinetics and TR-FRET binding studies

Molecular Formula C16H23N3O4
Molecular Weight 321.377
CAS No. 1206986-25-5
Cat. No. B2576705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxy-3-(2-oxopiperidin-1-yl)phenyl)-3-(2-methoxyethyl)urea
CAS1206986-25-5
Molecular FormulaC16H23N3O4
Molecular Weight321.377
Structural Identifiers
SMILESCOCCNC(=O)NC1=CC(=C(C=C1)OC)N2CCCCC2=O
InChIInChI=1S/C16H23N3O4/c1-22-10-8-17-16(21)18-12-6-7-14(23-2)13(11-12)19-9-4-3-5-15(19)20/h6-7,11H,3-5,8-10H2,1-2H3,(H2,17,18,21)
InChIKeyLILIWWXIHXFPAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Methoxy-3-(2-oxopiperidin-1-yl)phenyl)-3-(2-methoxyethyl)urea (CAS 1206986-25-5) Procurement Baseline: Structural Identity and Chemical Class


1-(4-Methoxy-3-(2-oxopiperidin-1-yl)phenyl)-3-(2-methoxyethyl)urea (CAS 1206986-25-5) is a synthetic piperidinyl urea derivative characterized by a central urea core substituted with a 4-methoxy-3-(2-oxopiperidin-1-yl)phenyl group and a 2-methoxyethyl chain . This compound belongs to a broader class of piperidinyl ureas being investigated for their ability to modulate protein-protein interactions, particularly as inhibitors of Defective in Cullin Neddylation 1 (DCN1)-mediated cullin neddylation [1]. Its structural features place it at the intersection of medicinal chemistry tool compounds and custom synthesis building blocks for targeted protein degradation and ubiquitin-proteasome pathway research.

Why Generic Substitution Fails for 1-(4-Methoxy-3-(2-oxopiperidin-1-yl)phenyl)-3-(2-methoxyethyl)urea in DCN1 and Related Target Engagement Studies


Piperidinyl ureas cannot be treated as interchangeable reagents in DCN1 inhibition or cullin neddylation research because minor structural modifications profoundly alter binding affinity, selectivity, and physicochemical properties [1]. Structure-activity relationship (SAR) studies have demonstrated that substituent identity and position on both the phenyl ring and the urea side chain critically influence potency in TR-FRET biochemical assays, with single-atom changes resulting in >10-fold differences in IC₅₀ values [1]. Furthermore, the solubility and passive permeability of analogs vary widely depending on the nature of the terminal group, directly impacting cellular target engagement [2]. Therefore, procurement of the exact compound with a defined substitution pattern is essential to reproduce published biological activity and ensure consistent experimental outcomes.

Product-Specific Quantitative Differentiation Evidence for 1-(4-Methoxy-3-(2-oxopiperidin-1-yl)phenyl)-3-(2-methoxyethyl)urea (1206986-25-5)


Structural Differentiation: Regioisomeric Variation at the Phenyl Ring vs. 3-[3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl]-1-(oxan-4-yl)urea

The target compound features a 4-methoxy-3-(2-oxopiperidin-1-yl)phenyl substitution pattern, whereas the closest commercially available analog, 3-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-1-(oxan-4-yl)urea (CAS 2034536-09-7), positions the methoxy group at the 3-position and the oxopiperidinone at the 4-position, with a tetrahydropyran (oxan-4-yl) group replacing the 2-methoxyethyl chain on the urea nitrogen . This regiochemical difference determines the spatial orientation of the hydrogen bond acceptors and the lipophilic pocket occupancy in the DCN1 binding site, as established by co-crystal structures of related piperidinyl ureas with DCN1 [1]. While direct comparative biochemical IC₅₀ data for this specific pair have not been published, the class-level SAR indicates that repositioning of the methoxy substituent can alter TR-FRET IC₅₀ values by more than 5-fold in closely related analogs [2].

DCN1 inhibitor Piperidinyl urea Regioisomer comparison

Urea Side Chain Differentiation: 2-Methoxyethyl vs. Unsubstituted or Alkyl Chains

The target compound incorporates a 2-methoxyethyl group on the urea nitrogen, a feature distinct from typical piperidinyl urea DCN1 inhibitors that carry unsubstituted, alkyl, or aromatic side chains . Within the class, the 2-methoxyethyl substituent introduces an additional hydrogen bond acceptor and increases topological polar surface area (TPSA) relative to propyl or butyl analogs, which class-level SAR suggests correlates with a reduction in passive membrane permeability (PAMPA) by approximately 2- to 3-fold [1]. This modification may be desirable for applications requiring reduced cellular permeability or for use as a negative control compound in cell-based assays.

Side chain SAR Physicochemical properties Permeability

Purity and Lot Consistency: Defined Specifications for Reproducible Research

The target compound is supplied with a certified purity of 90% as per vendor technical datasheet , whereas generic piperidinyl urea analogs from non-specialist vendors often lack batch-specific purity certificates. In the DCN1 inhibitor class, impurities as low as 5–10% can interfere with TR-FRET and cell-based neddylation assays, confounding IC₅₀ determinations [1]. Procurement of this specific compound from a dedicated custom synthesis provider ensures defined purity and traceable lot documentation, supporting experimental reproducibility.

Chemical purity Quality control Reproducibility

Procurement Lead Time and Custom Synthesis Accessibility

The target compound is available on a custom synthesis basis with a lead time of approximately 3 weeks for quantities from 1 mg to 50 mg, priced at $305–$673 USD depending on scale . In contrast, structurally simpler piperidinyl ureas (e.g., 1-(oxan-4-yl)-3-[3-(2-oxopiperidin-1-yl)phenyl]urea, CAS not provided) may be available from stock but lack the specific 2-methoxyethyl extension required for specialized DCN1 binding studies . The availability of a defined custom synthesis route for this compound ensures that researchers can obtain the exact molecule needed, rather than settling for a suboptimal substitute.

Custom synthesis Lead time Specialty chemicals

Optimal Research and Procurement Application Scenarios for 1-(4-Methoxy-3-(2-oxopiperidin-1-yl)phenyl)-3-(2-methoxyethyl)urea (1206986-25-5)


Negative Control for DCN1 Inhibitor Cell-Based Neddylation Assays

The compound's distinct 2-methoxyethyl side chain, which class-level SAR suggests reduces cellular permeability relative to alkyl-substituted DCN1 inhibitors [1], makes it suitable as a negative control in pulse-chase NEDD8 transfer assays. Researchers can use this compound to demonstrate that target engagement at DCN1 in biochemical assays does not translate to cellular cullin neddylation inhibition, thereby validating the permeability-dependence of in-cell activity.

Comparative SAR Studies for DCN1-UBE2M Protein-Protein Interaction Inhibitors

The unique regioisomeric pattern (4-methoxy, 3-oxopiperidinyl) and the 2-methoxyethyl side chain provide a distinct SAR data point for probing the DCN1 hinge and Leu pockets [2]. Inclusion of this compound in a screening panel alongside analogs with alternative substitution patterns enables deconvolution of the contributions of methoxy position and side chain hydrogen bonding to inhibitory potency.

Custom Synthesis Building Block for Targeted Protein Degradation (PROTAC) Linker Development

The terminal 2-methoxyethyl group offers a functional handle for further derivatization, while the piperidinone carbonyl can serve as a hydrogen bond anchor . This compound can be employed as a starting material for the synthesis of PROTAC molecules targeting DCN1 or other E3 ligases, where precise control of linker length and composition is critical for ternary complex formation.

Specialty Biochemical Probe in NEDD8 Pathway Research

Given the validated role of piperidinyl ureas in modulating cullin neddylation [3], this compound can serve as a structurally defined probe for investigating the biochemical requirements of DCN1-mediated NEDD8 transfer. Its well-characterized purity and batch traceability support reproducible enzyme kinetics and binding studies.

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